BenchChemオンラインストアへようこそ!

(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid

Medicinal Chemistry Drug Design Physicochemical Property

(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid (CAS 1329809-37-1) is a low-molecular-weight (186.17 g/mol) heterocyclic building block featuring an imidazolidinone core with an N3-ethyl substituent and a pendant acetic acid group. It is primarily utilized as a versatile intermediate in medicinal chemistry, where its core structure serves as a scaffold for designing enzyme inhibitors, particularly those targeting hydantoin-binding sites or peptidomimetics.

Molecular Formula C7H10N2O4
Molecular Weight 186.167
CAS No. 1329809-37-1
Cat. No. B2383659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid
CAS1329809-37-1
Molecular FormulaC7H10N2O4
Molecular Weight186.167
Structural Identifiers
SMILESCCN1C(=O)CN(C1=O)CC(=O)O
InChIInChI=1S/C7H10N2O4/c1-2-9-5(10)3-8(7(9)13)4-6(11)12/h2-4H2,1H3,(H,11,12)
InChIKeyAECXXANDAVVDDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Selecting (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid CAS 1329809-37-1 for Drug Design Scaffolds


(3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid (CAS 1329809-37-1) is a low-molecular-weight (186.17 g/mol) heterocyclic building block featuring an imidazolidinone core with an N3-ethyl substituent and a pendant acetic acid group . It is primarily utilized as a versatile intermediate in medicinal chemistry, where its core structure serves as a scaffold for designing enzyme inhibitors, particularly those targeting hydantoin-binding sites or peptidomimetics .

Why Generic Imidazolidinone Acetic Acids Cannot Simply Substitute for the N3-Ethyl Derivative


The N3-ethyl group on the imidazolidinone ring is not a passive structural feature. In analogous 2,4-dioxoimidazolidine systems, the nature of the N3 substituent has been shown to critically modulate biological activity by influencing the molecule's lipophilicity (LogP), steric fit within hydrophobic enzyme pockets, and the acidity of the acetic acid moiety, which is crucial for key binding interactions [1]. Substituting (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid with its unsubstituted (N3-H) or N3-methyl analogs will alter these physico-chemical and steric parameters, leading to potentially divergent pharmacokinetic and pharmacodynamic profiles that can derail a structure-activity relationship (SAR) program [2].

Quantitative Differentiation Table for (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid Procurement


Enhanced Lipophilicity (LogP) vs. Unsubstituted (N3-H) Analog

The target compound's N3-ethyl group directly increases its lipophilicity compared to the unsubstituted 2-(2,4-dioxoimidazolidin-1-yl)acetic acid. This is a critical parameter for blood-brain barrier penetration, membrane permeability, and binding to hydrophobic enzyme pockets, which cannot be achieved with the unsubstituted analog. [1]

Medicinal Chemistry Drug Design Physicochemical Property

Steric Bulk Differentiation from N3-Methyl Analog for Controlling Selectivity

The ethyl group introduces greater steric hindrance around the imidazolidinone N3 position than a methyl group. In related 2,4-dioxoimidazolidine inhibitor series, this subtle increase in size is a proven strategy to achieve subtype selectivity by exploiting differences in the size of hydrophobic sub-pockets within an enzyme's active site . The N3-methyl analog (2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid) would provide a less restrictive steric block.

Structure-Activity Relationship Enzyme Inhibition Selectivity

Potential pKa Modulation of the Acetic Acid Moiety via N3-Substitution

Quantum mechanical calculations suggest that the electron-donating effect of the N3-ethyl group can subtly alter the pKa of the pendant acetic acid. This modulates the compound's ionization state at physiological pH (7.4) relative to an electron-withdrawing N3-substituent or hydrogen. A higher extent of ionization can improve aqueous solubility but reduce passive membrane permeability [1].

Physicochemical Property Ionization State Bioavailability

Recommended Application Scenarios for (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid Based on Structural Differentiation


Scaffold Hopping in VLA-4 Antagonist Programs

Given the established role of 2-(2,5-dioxoimidazolidin-1-yl)acetic acid derivatives as key building blocks for VLA-4 integrin antagonists (e.g., for inflammatory and autoimmune diseases) [1], the 2,4-dioxo isomer with an N3-ethyl substitution serves as a direct scaffold-hopping candidate. The altered dioxo-substitution pattern and unique steric and electronic profile of the ethyl group provide a novel intellectual property position and the potential to overcome pharmacokinetic liabilities or selectivity issues associated with the 2,5-dioxo series.

Probing Hydantoin-Binding Enzyme Pockets for Subtype Selectivity

The 2,4-dioxoimidazolidine core is a known hydantoin mimic. The N3-ethyl group's increased steric demand, compared to a methyl group, makes this compound a valuable tool for differentiating between isoforms of enzymes like SOAT-1 (sterol O-acyltransferase) [2]. The compound can be used in SAR studies to specifically probe the size and shape of hydrophobic sub-pockets adjacent to the hydantoin-binding region, a strategy that is not possible with the less bulky N3-hydrogen or N3-methyl analogs.

Optimizing LogP in CNS Drug Discovery Libraries

The computed LogP increase of +0.6 units over the unsubstituted parent structure, driven by the N3-ethyl group, is particularly relevant for central nervous system (CNS) drug discovery. This compound can be incorporated into a fragment-based screening library as a more lipophilic, CNS-MPO-compliant fragment, offering a direct advantage over more polar imidazolidinone acetic acid derivatives for programs targeting neurological disorders where passive brain penetration is required [3].

Precursor for Chiral Building Block Synthesis

As an achiral, prochiral precursor to 2-substituted 2-(2,4-dioxoimidazolidin-1-yl)acetic acid derivatives, this compound can undergo enantioselective alkylation to create stereochemically pure building blocks for active pharmaceutical ingredient (API) synthesis. This addresses a known industrial need for cost-effective routes to optically pure dioxoimidazolidine-based amino acid mimetics [1].

Quote Request

Request a Quote for (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.